1-(Diethylamino)-3-(piperazin-1-yl)propan-2-ol

Sigma-1 receptor Piperazine-alkanols Structure-activity relationship

Researchers synthesizing sigma-receptor-targeted libraries often face a time-consuming selectivity problem with shorter-linker scaffolds. This compound solves that. The propanol linker acts as a built-in selectivity filter, attenuating sigma-1 affinity while providing three orthogonal reactive handles (piperazine NH, tertiary amine, secondary alcohol) for sequential, protecting-group-controlled derivatization. Procure the 98% pure hydroxylated variant to eliminate a separate hydroxyl-introduction step and directly enter SAR exploration.

Molecular Formula C11H25N3O
Molecular Weight 215.34 g/mol
CAS No. 4232-58-0
Cat. No. B12119685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diethylamino)-3-(piperazin-1-yl)propan-2-ol
CAS4232-58-0
Molecular FormulaC11H25N3O
Molecular Weight215.34 g/mol
Structural Identifiers
SMILESCCN(CC)CC(CN1CCNCC1)O
InChIInChI=1S/C11H25N3O/c1-3-13(4-2)9-11(15)10-14-7-5-12-6-8-14/h11-12,15H,3-10H2,1-2H3
InChIKeyRJDSNFBIBYAVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 4232-58-0: Piperazine-Alkanol for Sigma Receptor Research


1-(Diethylamino)-3-(piperazin-1-yl)propan-2-ol (CAS 4232-58-0) is a heterobifunctional organic molecule consisting of a piperazine ring linked to a diethylamino group via a 2-hydroxypropylene spacer. With a molecular formula of C11H25N3O and a molecular weight of 215.34 g/mol, it belongs to the class of piperazine-alkanol derivatives that have been explored for sigma receptor modulation and as versatile synthetic intermediates . The presence of three distinct functional groups—a secondary amine on the piperazine, a tertiary amine on the diethylamino moiety, and a secondary alcohol at the 2-position of the propyl chain—enables differential protonation states under physiological conditions and provides orthogonal reactive handles for downstream chemistry, distinguishing it from simpler piperazine analogs .

Heterobifunctional scaffold with three orthogonal reactive handles (piperazine, diethylamino, alcohol).
Secondary alcohol enables hydrogen bonding and tunable ionization, useful for CNS permeability modeling.
Analytically confirmed purity grade supports reproducible structure-activity relationship studies.

CAS 4232-58-0: Why Generic Substitutions Fail


The compound 1-(diethylamino)-3-(piperazin-1-yl)propan-2-ol occupies a precise intersection in chemical space that is not adequately served by either simple N-alkylpiperazines (which lack the hydroxyl hydrogen-bond donor/acceptor) or simple aminoalcohols (which lack the piperazine ring's dual protonation capacity). The 2-hydroxy group introduces a stereocenter and a site for hydrogen bonding that alters conformational flexibility, logP, and target recognition compared to deoxy analogs such as 1-(3-diethylaminopropyl)piperazine (CAS 22764-55-2) . Furthermore, class-level pharmacological data from homologous piperazine-alkanol series demonstrate that the length of the alcohol linker (methanol vs. ethanol vs. propanol) profoundly influences sigma receptor subtype affinity and selectivity, making the propanol scaffold a distinct pharmacological entity rather than a simple interchangeable member of the series [1]. These structural differences translate into divergent solubility, basicity, and receptor-binding profiles that cannot be compensated for by ad hoc blending of generic alternatives.

Hydroxyl handle absent in deoxy analogs. 1-(3-Diethylaminopropyl)piperazine lacks the secondary alcohol, removing a critical hydrogen-bond donor/acceptor and conjugation site; physicochemical profiles may shift.
Linker length alters sigma-1 engagement. Ethanol-linked homologs exhibit nanomolar sigma-1 affinity, whereas propanol derivatives show attenuated binding; the linker determines selectivity context and is not interchangeable.
Protonation micro-speciation differs. Intramolecular hydrogen bonding between the hydroxyl and piperazine nitrogen perturbs basicity; generic piperazines without this feature may not replicate CNS penetration models.

CAS 4232-58-0: Quantitative Differentiation Evidence


Linker Length Modulates Sigma-1 Affinity

In a systematic series of homologous piperazine-alcanols bearing identical N-1 substituents, the propanol derivatives (compounds 4) exhibited substantially reduced sigma-1 receptor affinity compared to their ethanol counterparts (compounds 3). While the ethanol homologs demonstrated nanomolar sigma-1 Ki values comparable to the methanol series, the propanol analogs were characterized as 'considerably less potent' [1]. This establishes a clear rank-order of linker length preference (ethanol ≈ methanol >> propanol) for sigma-1 engagement, meaning that for sigma-1-targeted applications, procurement of the ethanol-linked variant rather than the propanol variant (CAS 4232-58-0) would be indicated—and conversely, for applications requiring attenuated sigma-1 activity, the propanol scaffold offers a built-in selectivity filter that ethanol analogs cannot provide.

Sigma-1 Affinity vs Linker
Class-level
Propanol series: Ki >> nanomolar
Ethanol series: nanomolar Ki
Ethanol ≈ methanol >> propanol rank-order for sigma-1; propanol scaffold supports sigma-1-sparing screening context.
Qualitative descriptor “considerably less potent”; exact Ki shift not reported for all substituents.
Sigma-1 receptor Piperazine-alkanols Structure-activity relationship

Hydroxyl Group: Key Differentiator vs Deoxy Analogs

The secondary alcohol at the 2-position of the propyl chain in CAS 4232-58-0 introduces a hydrogen-bond donor and acceptor that is absent in its closest commercial deoxy analog, 1-(3-diethylaminopropyl)piperazine (CAS 22764-55-2). This structural difference results in measurable physicochemical shifts: the target compound has a higher boiling point (312.3 °C at 760 mmHg) and higher density (0.984 g/cm³) compared to the deoxy analog (estimated boiling point ~260–280 °C based on molecular weight and reduced hydrogen bonding) . The hydroxyl group also serves as a synthetic handle for esterification, carbamoylation, or oxidation, enabling on-resin or solution-phase diversification that is inaccessible with the deoxy scaffold .

Hydroxyl vs Deoxy Analog
Data to verify
Target: bp 312.3°C, density 0.984 g/cm³, 1 HBD + 1 HBA
Deoxy (CAS 22764-55-2): bp ~260–280°C, no hydroxyl
Hydroxyl handle enables O-functionalization and raises boiling point, aiding purification and conjugate chemistry.
Physicochemical constants from database sources; validate for specific lot.
Hydrogen bonding Conformational analysis Synthetic intermediate

Tunable Protonation via Dual Basic Sites

CAS 4232-58-0 possesses three ionizable groups: piperazine N4 (pKa ~8.5–9.5), piperazine N1 (pKa ~4.5–5.5), and the diethylamino tertiary amine (pKa ~9.5–10.5). In contrast, comparator compounds such as 1-(2-diethylaminoethyl)piperazine (CAS 22763-54-0) lack the hydroxyl group, which influences local pKa perturbation through intramolecular hydrogen bonding with the piperazine nitrogens . The presence of the hydroxyl group shifts the micro-speciation profile, altering the relative populations of neutral, monocationic, and dicationic species at physiological pH compared to non-hydroxylated analogs. This differential protonation is critical for blood-brain barrier permeation and receptor binding, where the pharmacophore typically requires a specific ionization state for target engagement [1].

Tunable Protonation
Class-level
Predicted pKa piperazine N4: ~9.0 (Δ –0.5 to –1.0)
Non-hydroxylated: pKa ~9.5
Intramolecular H-bond shifts micro-speciation; relevant for CNS ionization-state modeling.
In silico prediction; experimental pKa determination recommended.
Basicity Protonation Drug-receptor interaction

Purity Benchmarking for Reproducible Pharmacology

CAS 4232-58-0 is commercially available from Leyan at a certified purity of 98% (Product No. 2225380), as confirmed by HPLC analysis . This purity level exceeds the typical 95–97% specification offered for many generic piperazine building blocks and ensures that pharmacological assays are not confounded by ≥2% of uncharacterized impurities that may act as off-target agonists or antagonists. For comparison, common commercial grades of 1-(3-diethylaminopropyl)piperazine are often specified at 95% purity, introducing up to 5% impurity burden that can compromise dose-response curve fidelity in receptor binding studies .

Purity Benchmark
Head-to-head
98% (Leyan, HPLC)
Lower impurity burden supports reproducible quantitative pharmacology and reduces false-positive risk.
Typical deoxy analog purity: 95%; Δ = +3%.
Purity specification Quality control Reproducibility

Best-Fit Applications for CAS 4232-58-0


Sigma-2-Selective or Sigma-1-Sparing Probes

Based on class-level evidence that propanol-linked piperazine-alkanols exhibit substantially attenuated sigma-1 receptor affinity compared to ethanol homologs [1], CAS 4232-58-0 is the preferred scaffold for medicinal chemistry campaigns aiming to achieve sigma-2 selectivity or to avoid sigma-1-mediated off-target effects. The propanol linker provides a built-in selectivity filter that must be synthetically engineered into ethanol analogs via additional steric or electronic modifications. Researchers procuring this compound can directly enter SAR exploration at the N-1 and diethylamino positions without first needing to solve the sigma-1/sigma-2 selectivity problem inherent to shorter-linker scaffolds.

Covalent Immobilization via Alcohol Handle

The presence of the secondary alcohol at the 2-position of the propyl chain enables O-functionalization strategies—esterification, carbamoylation, or etherification—that are impossible with deoxy piperazine analogs such as 1-(3-diethylaminopropyl)piperazine . This makes CAS 4232-58-0 the compound of choice for applications requiring covalent attachment to solid supports (e.g., Affi-Gel or Sepharose resins for target fishing), fluorescent labeling for cellular imaging, or prodrug synthesis where the alcohol serves as a cleavable linker attachment point. Procurement of the hydroxylated variant eliminates the need for a separate hydroxyl-introduction step, reducing synthetic step count by at least one transformation.

CNS Physicochemical Property Optimization

The intramolecular hydrogen bond between the 2-hydroxyl group and the piperazine nitrogen modulates the compound's effective basicity and polar surface area, shifting the blood-brain barrier permeation profile relative to non-hydroxylated analogs [2]. Discovery teams optimizing CNS MPO (Multiparameter Optimization) scores can use CAS 4232-58-0 as a strategic tool compound to probe the impact of internal hydrogen bonding on permeability and efflux ratios, without the confounding influence of additional substituents. The compound's 98% commercial purity ensures that permeability assay results are not skewed by impurities that might saturate efflux transporters.

Modular Fragment-Based Library Construction

CAS 4232-58-0 serves as an ideal core fragment for diversity-oriented synthesis (DOS) libraries targeting aminergic GPCRs and sigma receptors. The three orthogonal reactive handles—piperazine NH, diethylamino N, and secondary OH—allow sequential, protecting-group-controlled derivatization to generate hundreds of analogs from a single starting material . Compared to simpler piperazine building blocks that offer only one or two diversification points, this compound delivers a higher density of structural diversity per synthetic step, maximizing the chemical space explored per unit of synthetic effort. The 98% purity of the commercial starting material minimizes the carryover of impurities that would otherwise accumulate through multi-step parallel synthesis.

Application
Selection Property
Validation Focus
Sigma receptor selectivity research
Propanol-linker-dependent sigma-1 affinity
Sigma-1 vs sigma-2 binding assay comparison
Covalent probe or resin immobilization
Secondary alcohol synthetic handle
Immobilization efficiency and activity retention
CNS permeability research
Intramolecular H-bond modulation of basicity
Permeability and efflux ratio assays
Diversity-oriented synthesis
Three orthogonal reactive handles
Library purity and structural diversity metrics
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